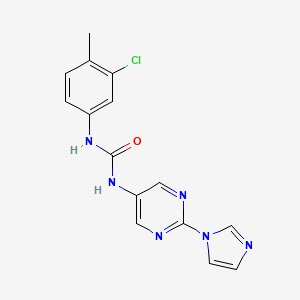
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Scientific Research Applications
Heterocyclic Compound Synthesis
Urea derivatives play a pivotal role in the synthesis of heterocyclic compounds, a class of chemicals critical in pharmaceuticals, agriculture, and materials science. For example, N,N′-Dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) has been utilized as a new reagent for synthesizing pyrimidone and pyrimidine derivatives via the Biginelli reaction, highlighting its efficiency and convenience in creating complex molecular structures (G. Rao et al., 2011). Similarly, studies have demonstrated the formation of imidazolidine-2,4-diones, 3,5-dihydroimidazol-4-ones, and other heterocyclic structures through cyclocondensation reactions involving urea derivatives, indicating their versatility in generating biologically and industrially relevant compounds (V. B. Sokolov et al., 2013).
Agricultural Chemicals
The degradation and environmental fate of urea-based herbicides have been a significant focus, emphasizing the importance of understanding their behavior in soil and their impact on agricultural practices. For instance, imazosulfuron, a urea-based herbicide, has been studied for its degradation under both aerobic and anaerobic conditions, providing insights into its environmental persistence and potential ecological impacts (P. Morrica et al., 2001).
Molecular Biology and Plant Science
Urea derivatives have shown cytokinin-like activity, influencing cell division and differentiation in plants. Compounds like forchlorofenuron (CPPU) and thidiazuron (TDZ) are known to enhance in vitro plant morphogenesis significantly, suggesting potential applications in agriculture and horticulture for crop improvement and propagation (A. Ricci & C. Bertoletti, 2009).
Pharmaceutical Research
In pharmaceutical research, the synthesis of novel urea derivatives has been directed towards developing new therapeutic agents. For example, the design and synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives have led to the discovery of potent inhibitors against chronic myeloid leukemia (CML), showcasing the therapeutic potential of such compounds in cancer treatment (Weiwei Li et al., 2019).
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2-imidazol-1-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O/c1-10-2-3-11(6-13(10)16)20-15(23)21-12-7-18-14(19-8-12)22-5-4-17-9-22/h2-9H,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKRTHYIVCBYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3C=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



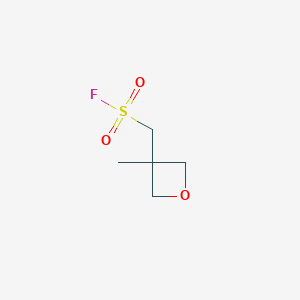
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B2695889.png)



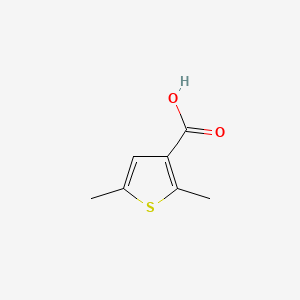
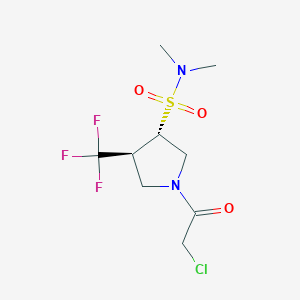

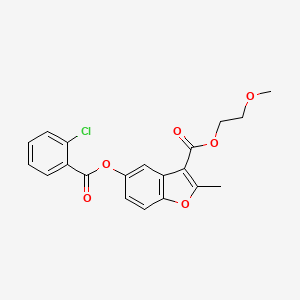
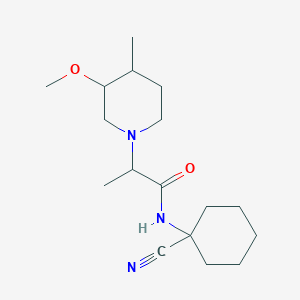
![N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine](/img/structure/B2695904.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2695905.png)